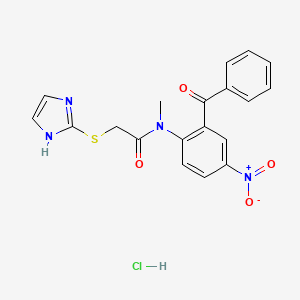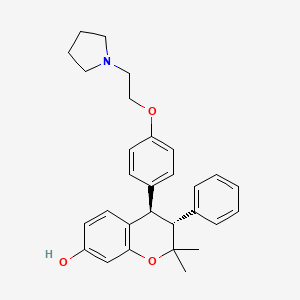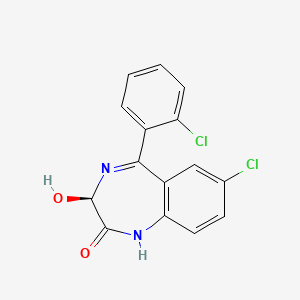
(R)-Lorazepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Lorazepam is a chiral benzodiazepine derivative used primarily for its anxiolytic, sedative, and anticonvulsant properties. It is the enantiomer of lorazepam, which is widely used in clinical settings for the treatment of anxiety disorders, insomnia, and seizures. The ®-enantiomer is less commonly studied compared to the (S)-enantiomer, but it has unique pharmacological properties that make it an interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lorazepam typically involves the resolution of racemic lorazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts or auxiliaries to induce asymmetry in the molecule. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-Lorazepam usually involves large-scale resolution techniques or asymmetric synthesis. The resolution can be achieved through crystallization methods or by using chiral chromatography. Asymmetric synthesis on an industrial scale often employs chiral ligands and catalysts to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Lorazepam undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions that ®-Lorazepam can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-Lorazepam, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
®-Lorazepam has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral separation techniques and asymmetric synthesis.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Studied for its anxiolytic, sedative, and anticonvulsant effects, as well as its potential use in treating withdrawal symptoms.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control.
Wirkmechanismus
®-Lorazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Lorazepam: The more commonly used enantiomer with similar pharmacological effects but different potency and side effect profile.
Diazepam: Another benzodiazepine with a longer half-life and different metabolic pathways.
Alprazolam: A benzodiazepine with a shorter duration of action and higher potency for treating acute anxiety.
Uniqueness
®-Lorazepam is unique due to its specific binding affinity and enantiomeric purity, which can result in different pharmacokinetics and pharmacodynamics compared to its (S)-enantiomer and other benzodiazepines. This makes it a valuable compound for studying the effects of chirality on drug action and metabolism.
Eigenschaften
CAS-Nummer |
91402-80-1 |
|---|---|
Molekularformel |
C15H10Cl2N2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
(3R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m1/s1 |
InChI-Schlüssel |
DIWRORZWFLOCLC-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


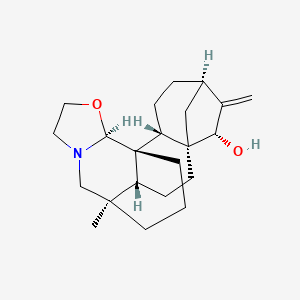
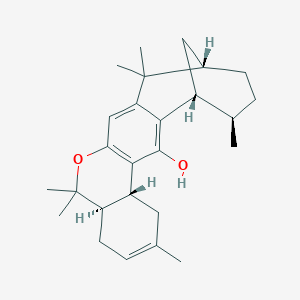
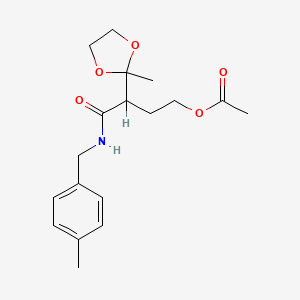
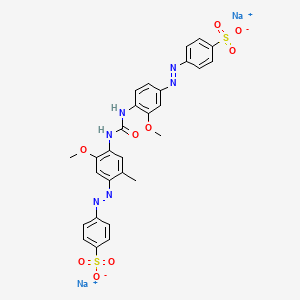
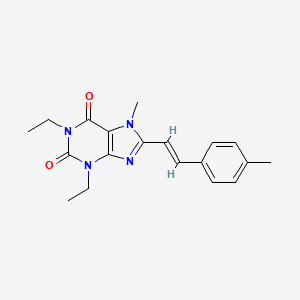
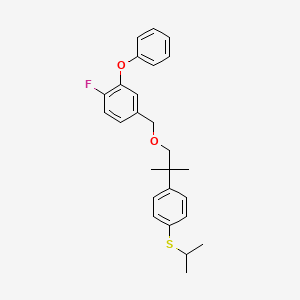


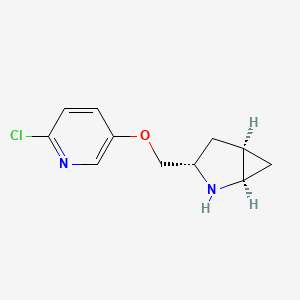


![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)
